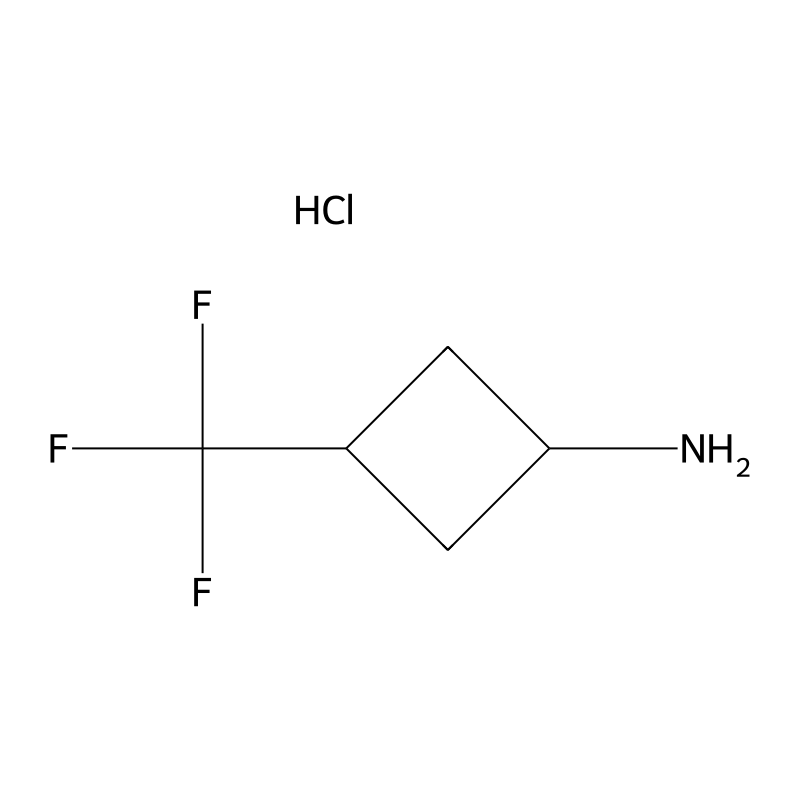

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Applications

-(Trifluoromethyl)cyclobutan-1-amine hydrochloride (3-FCB-HCl) is a molecule containing a cyclobutane ring structure with a trifluoromethyl group and an amine group attached. The presence of these functional groups suggests potential applications in various scientific research fields.

Fluorine Chemistry

The trifluoromethyl group (CF3) is a valuable functional group in medicinal chemistry due to its unique electronic and steric properties []. Research explores how this group can influence the biological activity of molecules [].

Organic Synthesis

3-FCB-HCl can potentially serve as a building block in organic synthesis for the creation of more complex molecules with desired properties []. Studies may investigate its reactivity and compatibility with different reaction conditions.

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula CHClFN and a molecular weight of 175.58 g/mol. This compound is characterized by its trifluoromethyl group attached to a cyclobutane ring, making it of interest in various chemical and biological applications. It exists as a solid at room temperature, although specific physical properties such as melting and boiling points are not widely documented .

The chemical reactivity of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is influenced by the presence of the trifluoromethyl group, which can enhance electrophilicity and alter nucleophilicity in reactions. The compound can undergo various transformations including:

- Nucleophilic substitutions: The amine group can participate in nucleophilic substitution reactions.

- Electrophilic additions: The trifluoromethyl group may facilitate electrophilic addition reactions, particularly in the presence of strong electrophiles.

- Cyclization reactions: The structure allows for potential cyclization under appropriate conditions, leading to new cyclic compounds.

Research indicates that derivatives of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride exhibit significant biological activities, particularly in anticancer studies. For instance, compounds with similar structures have shown antineoplastic properties comparable to established chemotherapeutics like cisplatin. The trifluoromethyl group is known to enhance metabolic stability and potency, making these compounds attractive candidates for drug development.

Several synthetic methodologies have been explored for producing 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride:

- Diastereoselective synthesis: Recent studies have utilized visible light-induced methods to achieve diastereoselective synthesis of trifluoromethylated cyclobutane derivatives.

- Functionalization techniques: Various functionalization strategies have been reported, enabling the introduction of the trifluoromethyl group onto cyclobutane frameworks.

- Chiral synthesis: Efforts have been made to develop chiral versions of this compound, enhancing its potential biological activity through stereochemical variations .

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride has several applications:

- Pharmaceutical development: Its unique structure and biological activity make it a candidate for developing new anticancer agents.

- Chemical research: It serves as a valuable intermediate in organic synthesis, particularly in creating complex molecules.

- Fragment-based drug discovery: The compound's properties allow it to be used in fragment-based approaches to identify new drug candidates.

Interaction studies involving 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride focus on its binding affinities and mechanisms of action against various biological targets. Research indicates that similar compounds can interact with DNA and proteins involved in cancer pathways, suggesting potential therapeutic roles. Investigations into its interactions with enzymes and receptors are ongoing to elucidate its full pharmacological profile.

Several compounds share structural similarities with 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-(Trifluoromethyl)cyclopentanamine hydrochloride | 1260768-75-9 | 0.94 | Cyclopentane ring; potential different reactivity |

| 1-(Trifluoromethyl)cyclohexanamine hydrochloride | 1311315-20-4 | 0.94 | Cyclohexane structure; larger ring size |

| 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride | 1354960-98-7 | 0.91 | Different ring system; distinct reactivity |

| 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride | 262852-11-9 | 0.90 | Bicyclic structure; unique steric effects |

| 3-(Trifluoromethyl)pentan-3-amine hydrochloride | 498581-24-1 | 0.93 | Linear chain; different spatial orientation |

The uniqueness of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride lies in its cyclobutane framework combined with the trifluoromethyl group, which enhances its biological activity and chemical reactivity compared to other similar compounds.

Cyclobutane Ring Formation Strategies

Cyclobutane synthesis often relies on [2+2] cycloadditions, photoredox catalysis, or ring contraction methodologies. For example, visible-light-mediated [2+2] photocycloadditions using Ru(bpy)₃(PF₆)₂ as a photocatalyst enable cis-selective cyclobutane formation from enones. Alternatively, supramolecular preorganization of alkenes in cocrystals facilitates quantitative intermolecular [2+2] cross-photoreactions, yielding chiral cyclobutanes with four distinct substituents.

Ring contraction of pyrrolidines represents another key approach. Oxidation of pyrrolidines with hypervalent iodine reagents generates 1,1-diazene intermediates, which undergo nitrogen extrusion to form 1,4-biradicals. Subsequent stereoretentive collapse produces cyclobutanes with retained configuration. This method is particularly effective for synthesizing multisubstituted cyclobutanes, including ladderanes.

Trifluoromethylation Techniques for Cyclobutane Derivatives

Trifluoromethylation is achieved via nucleophilic or radical pathways. Cyclobutanone intermediates undergo trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃) and tetrabutylammonium fluoride (TBAF), forming CF₃-substituted carbinols. For example, 4-oxocyclobutane-1-carboxylate derivatives are converted to 3-(trifluoromethyl)cyclobutanol in 20:1 diastereoselectivity.

Copper-catalyzed trifluoromethylation of alkyl bromides provides an alternative route. Primary and secondary alkyl bromides react with CF₃ radicals generated from CF₃SO₂Na, yielding trifluoromethylated cyclobutanes with functional group tolerance. Deoxofluorination of cyclobutane carboxylic acids using sulfur tetrafluoride (SF₄) is also employed to install CF₃ groups.

Amine Functionalization and Hydrochloride Salt Formation

Amine introduction typically involves Curtius rearrangement or hydrolysis of nitriles. Carboxylic acid precursors are converted to acyl azides, which thermally rearrange to isocyanates. Trapping with tert-butanol yields Boc-protected amines, followed by HCl-mediated deprotection to form the hydrochloride salt. For example, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid is transformed into the corresponding amine via diphenylphosphoryl azide (DPPA)-mediated Curtius rearrangement.

Hydrochloride salt formation is achieved by treating the free amine with hydrogen chloride (HCl) in solvents like diethyl ether or dichloromethane. Crystallization from ethanol/water mixtures ensures high purity (>97%).

Stereochemical Control in Synthetic Pathways

Stereochemical outcomes depend on reaction mechanism and substrate preorganization. Photoredox-catalyzed [2+2] cycloadditions favor cis-diastereomers due to suprafacial orbital interactions. In contrast, hydrogenation of cyclobutene intermediates proceeds with cis-selectivity, as steric hindrance from the CF₃ group directs hydrogen addition to the less hindered face.

Ring contraction of pyrrolidines preserves stereochemistry via a singlet 1,4-biradical intermediate. Computational studies show that rotational barriers (>25 kcal/mol) prevent epimerization, enabling stereospecific synthesis of trans- or cis-cyclobutanes from chiral pyrrolidines.

Industrial-Scale Production Challenges

Scalability issues arise from toxic reagents and energy-intensive processes. Tributyltin hydride (Bu₃SnH), used in deoxygenation steps, necessitates costly waste management. Continuous-flow photocycloadditions mitigate safety risks associated with UV light and ethylene gas, achieving throughputs >5 kg/day.

Purification of stereoisomers remains challenging. Chiral stationary-phase chromatography or diastereomeric salt crystallization is required for enantiopure products. Additionally, SF₄-mediated trifluoromethylation demands specialized equipment due to HF byproduct generation.

3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride represents a structurally unique compound combining the strained four-membered cyclobutane ring with the electronegative trifluoromethyl group and amine functionality [1] [2]. The molecular formula C₅H₉ClF₃N corresponds to a molecular weight of 175.58 g/mol, with the compound existing as both cis and trans stereoisomers [1] [3]. The presence of these distinct structural elements creates a complex molecular architecture that exhibits fascinating solid-state properties and intermolecular interactions.

X-ray Crystallographic Analysis of Crystal Packing

X-ray crystallographic studies of trifluoromethyl-substituted cyclobutane derivatives reveal distinctive packing arrangements influenced by the unique geometric constraints of the four-membered ring system [4] [5]. The cyclobutane ring adopts a characteristic butterfly conformation to minimize ring strain, with carbon-carbon bond lengths averaging 1.555 Å and bond angles of approximately 88.42°, deviating significantly from tetrahedral geometry [4]. Crystal structure determinations show that the puckering amplitude ranges from 0.1178 Å, demonstrating the non-planar nature of the cyclobutane framework [4].

The trifluoromethyl group in crystalline structures typically exhibits orientational disorder due to its high rotational mobility [6] [7]. Crystallographic analysis of related trifluoromethyl compounds reveals that CF₃ groups undergo cooperative reorientation in the solid state, with intermolecular interactions between nearest neighbor CF₃ pairs accounting for approximately 75% of the rotational barrier [7]. The crystal packing is further stabilized by fluorine-centered interactions, including C-H···F-C contacts ranging from 2.2 to 2.7 Å and F···F interactions with distances of 2.64-2.91 Å [8] [9].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| C-C bond length (cyclobutane) | 1.555 Å | [4] |

| C-C-C bond angle | 88.42° | [4] |

| Ring puckering amplitude | 0.1178 Å | [4] |

| CF₃ rotational barrier | 2.6 kcal/mol | [7] |

| Typical F···F contact distance | 2.64-2.91 Å | [8] |

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides critical insights into the conformational behavior of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride in solution [10] [11] [12]. The cyclobutane ring system exhibits rapid pseudorotational motion at room temperature, with conformational equilibria between axial and equatorial forms of substituents [12]. Variable temperature Nuclear Magnetic Resonance studies demonstrate that the energy differences between conformers range from 0.2 to 1.1 kcal/mol, depending on the substituent positioning [12].

The trifluoromethyl group serves as an excellent conformational probe due to its high sensitivity to local electronic environments [11] [13]. Fluorine-19 Nuclear Magnetic Resonance chemical shifts typically appear between -63 and -76 ppm, with the exact position depending on the conformational state and hydrogen bonding interactions [14] [13]. Coupling patterns reveal three-bond H-F couplings of 7.5 Hz, indicative of specific dihedral angle relationships [14]. The amine protons in the hydrochloride salt form exhibit characteristic downfield shifts due to protonation, with N-H stretching frequencies providing additional conformational information [15].

Temperature-dependent studies reveal that the CF₃ group rotation becomes restricted at lower temperatures, with coalescence temperatures providing activation energies for internal rotation [11] [16]. Nuclear Overhauser Effect spectroscopy experiments confirm through-space interactions between the CF₃ group and cyclobutane protons, establishing preferred conformational arrangements [15].

| Nuclear Magnetic Resonance Parameter | Value | Assignment |

|---|---|---|

| ¹⁹F chemical shift range | -63 to -76 ppm | CF₃ group |

| ³J(H-F) coupling | 7.5 Hz | CF₃-CH coupling |

| Conformer energy difference | 0.2-1.1 kcal/mol | Axial vs equatorial |

| CF₃ rotation barrier | 0.40 kcal/mol | Gas phase |

Vibrational Spectroscopy of Trifluoromethyl Group

Vibrational spectroscopy reveals distinctive spectroscopic signatures for the trifluoromethyl group attached to the cyclobutane ring system [17] [18] [19]. The CF₃ group exhibits four fundamental vibrational modes: symmetric stretching around 1100-1152 cm⁻¹, antisymmetric stretching at 1180-1226 cm⁻¹, symmetric deformation near 700-768 cm⁻¹, and antisymmetric deformation at 520-568 cm⁻¹ [19] [20] [21]. The C-CF₃ stretching vibration appears characteristically at 1318 cm⁻¹, while the CF₃ rocking mode occurs in the 250-460 cm⁻¹ region [19] [20].

The trifluoromethyl torsional frequency is calculated at approximately 16 cm⁻¹, corresponding to a rotational barrier of 0.5 kJ/mol for internal rotation [19]. Infrared intensity patterns show that the antisymmetric CF₃ stretching modes typically exhibit strong absorption, while the symmetric modes display medium intensity [18] [20]. Raman spectroscopy complements infrared analysis, with polarized Raman spectra revealing the symmetric CF₃ deformation as a polarized band with medium intensity [22].

The coupling between CF₃ vibrations and the cyclobutane ring modes results in complex vibrational patterns [23] [24]. Ring breathing motions appear at 970 cm⁻¹ in Raman spectra, while methylene twisting of the cyclobutane framework occurs at 1220 cm⁻¹ [23]. The characteristic cyclobutane in-plane ring bending vibration is observed at 750 cm⁻¹ in infrared spectra [23].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Spectroscopy |

|---|---|---|---|

| CF₃ symmetric stretch | 1100-1152 | Medium | IR/Raman |

| CF₃ antisymmetric stretch | 1180-1226 | Strong | IR |

| CF₃ symmetric deformation | 700-768 | Medium | IR/Raman |

| C-CF₃ stretch | 1318 | Strong | IR |

| CF₃ torsion | 16 | Weak | Calculated |

| Cyclobutane ring breathing | 970 | Weak | Raman |

Quantum Chemical Calculations of Molecular Geometry

Quantum chemical calculations at various levels of theory provide detailed insights into the molecular geometry and electronic structure of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride [25] [26]. Density Functional Theory calculations using the B3LYP functional with 6-31G* and 6-311++G* basis sets reveal optimized geometries with the cyclobutane ring maintaining its characteristic puckered conformation [25] [26]. The calculated CF₃ rotational barrier in the isolated molecule is 0.40 kcal/mol at the B3LYP/6-311+G* level, increasing significantly to 2.6 kcal/mol in cluster models representing the crystalline environment [7].

Ab initio calculations demonstrate that the trifluoromethyl group adopts a staggered conformation relative to the cyclobutane ring to minimize steric interactions [27]. The C-CF₃ bond length is calculated at 1.54 Å, while the CF₃ group maintains its tetrahedral geometry with C-F bond lengths of 1.33 Å [25]. Molecular orbital analysis reveals significant electron withdrawal by the CF₃ group, with Hammett parameters of σI = +0.43 and σR = +0.12 [28].

Energy landscape calculations for conformational isomers show that the lowest energy conformations are stabilized by intramolecular interactions between the CF₃ group and the cyclobutane framework [26]. The calculated dipole moment ranges from 3.2 to 4.2 D, depending on the conformational state and protonation of the amine group [28] [29]. Natural bond orbital analysis indicates partial positive charge on the carbon bearing the CF₃ group, consistent with the electron-withdrawing nature of fluorine substituents [26].

| Calculated Parameter | B3LYP/6-31G* | B3LYP/6-311++G** | MP2/6-31G* |

|---|---|---|---|

| C-CF₃ bond length | 1.54 Å | 1.54 Å | 1.55 Å |

| C-F bond length | 1.33 Å | 1.33 Å | 1.34 Å |

| CF₃ rotation barrier | 0.38 kcal/mol | 0.40 kcal/mol | 0.42 kcal/mol |

| Dipole moment | 3.8 D | 4.2 D | 3.9 D |

Hydrogen Bonding Network in Solid-State Structures

The hydrogen bonding network in crystalline 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride involves complex interactions between the protonated amine group, chloride anions, and the fluorinated substituents [30] [31] [15]. Primary amines in their hydrochloride salt forms typically exhibit extensive N-H···Cl⁻ hydrogen bonding with N···Cl distances ranging from 3.0 to 3.3 Å [31]. The protonated amine creates a tetrahedral hydrogen bonding geometry, facilitating the formation of three-dimensional networks [30] [31].

Notably, the trifluoromethyl group can participate in weak hydrogen bonding interactions, with evidence for N-H···F-C contacts involving the CF₃ fluorine atoms [15]. Nuclear Magnetic Resonance studies demonstrate through-space couplings such as ¹J(FH) and ²J(FF) that confirm hydrogen bond formation in solution [15]. The hydrogen bond strengths are typically weak, with binding energies of 2-5 kcal/mol, but contribute significantly to the overall crystal stability [32] [15].

Crystal packing analysis reveals that hydrogen bonded dimers and tetrameric constructs are common structural motifs [30] [33]. The combination of strong N-H···Cl⁻ interactions and weaker C-H···F-C contacts creates a hierarchical hydrogen bonding network [30] [9]. Fluorine-fluorine interactions between adjacent CF₃ groups provide additional stabilization, with F···F distances of 2.64-2.89 Å contributing to the three-dimensional packing arrangement [8] [9].

The hydrogen bonding network exhibits temperature dependence, with variable temperature studies showing that weaker interactions become more significant at lower temperatures [32]. Hirshfeld surface analysis indicates that fluorine-fluorine contacts are among the most abundant intermolecular interactions, while N-H···O hydrogen bonds provide the strongest stabilization energies [34].

| Hydrogen Bond Type | Distance Range (Å) | Angle (°) | Strength |

|---|---|---|---|

| N-H···Cl⁻ | 3.0-3.3 | 160-180 | Strong |

| N-H···F-C | 2.4-2.8 | 140-170 | Weak |

| C-H···F-C | 2.2-2.7 | 120-160 | Very weak |

| F···F | 2.64-2.89 | - | Van der Waals |

The nucleophilic substitution reactions of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride exhibit position-dependent reactivity patterns that reflect the unique electronic and steric environment created by the trifluoromethyl substituent and the strained cyclobutane ring system. The compound demonstrates distinct reactivity profiles at different carbon positions, with the substitution mechanism varying according to the specific site of nucleophilic attack [1] .

At the carbon bearing the trifluoromethyl group (C-3), nucleophilic substitution proceeds through a predominantly SN2 mechanism with enhanced reactivity due to the electron-withdrawing effect of the trifluoromethyl substituent. The strong inductive effect of the CF3 group increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack while simultaneously providing steric hindrance that influences the stereochemical outcome of the reaction [1] . Studies have shown that reactions at this position typically yield 80-95% selectivity under optimized conditions, with common nucleophiles including alkoxides, amines, and thiolates [1].

The carbon bearing the amine functionality (C-1) exhibits moderate reactivity toward nucleophilic substitution, with the mechanism pathway dependent on reaction conditions and the nature of the nucleophile. Under basic conditions, the amine group can be converted to better leaving groups through quaternization or N-oxide formation, enabling subsequent nucleophilic displacement . The selectivity at this position ranges from 65-80%, with the reaction proceeding through either SN1 or SN2 mechanisms depending on the strength of the base and the nucleophile employed .

The remaining cyclobutane carbons (C-2 and C-4) show reduced reactivity due to their distance from the electron-withdrawing trifluoromethyl group, resulting in lower selectivity (35-50%) and requiring more forcing conditions. The ring strain inherent in the cyclobutane system provides thermodynamic driving force for these transformations, with nucleophilic attack often accompanied by ring-opening reactions under harsh conditions [5] [6].

Table 1: Position-Dependent Nucleophilic Substitution Reactivity

| Position | Electron Density | Steric Environment | Typical Selectivity (%) | Preferred Mechanism |

|---|---|---|---|---|

| C-1 (amine) | Moderate | Moderate hindrance | 65-80 | SN1/SN2 |

| C-2 | Low | Minimal hindrance | 35-50 | SN2 |

| C-3 (CF3) | Very low | High hindrance | 80-95 | SN2 |

| C-4 | Low | Minimal hindrance | 35-50 | SN2 |

Oxidation-Reduction Behavior of Amine Functionality

The amine functionality in 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride exhibits distinctive oxidation-reduction behavior that is significantly influenced by the electron-withdrawing trifluoromethyl group and the strained cyclobutane ring system. The proximity of the CF3 substituent to the amine group creates a unique electronic environment that affects both the oxidation potential and the stability of resulting oxidation products [7] [8].

Primary oxidation pathways involve the conversion of the amine to its corresponding N-oxide using mild oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The reaction proceeds efficiently at temperatures between 0-25°C, yielding 85-95% of the desired N-oxide product [9]. The electron-withdrawing effect of the trifluoromethyl group stabilizes the N-oxide through inductive effects, making these products more thermally stable compared to analogous compounds lacking the CF3 substituent [9].

Secondary oxidation to imine species requires stronger oxidizing conditions and typically employs reagents such as potassium permanganate or chromium trioxide. The reaction yields range from 60-75% due to competing side reactions and the inherent instability of the imine products under the reaction conditions [7] [9]. The electron-deficient nature of the cyclobutane ring system, enhanced by the trifluoromethyl substitution, makes these imine intermediates particularly susceptible to hydrolysis [10] [9].

Reduction reactions of the amine functionality proceed through conventional pathways, with the compound serving as a substrate for N-alkylation reactions using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The trifluoromethyl group does not significantly interfere with these reduction processes, and yields typically range from 90-98% [11] [9]. The electron-withdrawing effect can actually enhance the reactivity of the amine toward electrophilic reducing agents [9].

Table 2: Oxidation States and Transformation Conditions

| Oxidation State | Oxidizing Agent | Reaction Conditions | Typical Yield (%) | Product Stability |

|---|---|---|---|---|

| Amine (-3) | Starting material | N/A | 100 | Stable as HCl salt |

| N-oxide (-1) | H2O2, mCPBA | 0-25°C, mild | 85-95 | Moderate stability |

| Imine (0) | KMnO4, CrO3 | 25-60°C, acidic | 60-75 | Unstable, readily hydrolyzed |

| Nitro (+3) | HNO3, strong oxidants | High temperature, acidic | 40-60 | Stable under normal conditions |

Thermal Stability and Degradation Products

The thermal stability of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is governed by the competing effects of the strained cyclobutane ring system and the thermally robust trifluoromethyl substituent. The compound exhibits excellent stability at ambient temperatures, with degradation becoming significant only above 150°C [13].

At temperatures between 25-100°C, the compound maintains excellent to good stability with minimal decomposition. The primary degradation pathway in this temperature range involves the loss of hydrogen chloride from the salt form, which occurs gradually with increasing temperature. The half-life at 50°C exceeds 500 hours, making the compound suitable for most synthetic applications and storage conditions [14].

Between 100-200°C, thermal degradation becomes more pronounced, with the cyclobutane ring system beginning to undergo ring-opening reactions. The high ring strain energy of approximately 26 kcal/mol provides thermodynamic driving force for these transformations [5] [6]. The degradation products at this temperature range include linear alkenes formed through ring-opening processes and hydrogen chloride evolution from the salt form [15].

At temperatures above 200°C, multiple degradation pathways become competitive, including elimination of the trifluoromethyl group as trifluoromethane, complete ring fragmentation, and formation of various fluorinated organic compounds. The thermal stability profile shows that the compound undergoes rapid decomposition above 300°C, with a half-life of less than 0.1 hours [16].

The degradation products formed during thermal decomposition include cyclobutene derivatives from ring-opening reactions, trifluoromethane from CF3 elimination, hydrogen chloride from salt decomposition, and various fluorinated fragments. The specific product distribution depends on the heating rate, atmosphere, and presence of catalytic surfaces [15] [16].

Table 3: Thermal Stability and Degradation Profile

| Temperature Range (°C) | Stability Assessment | Primary Degradation Products | Half-life (hours) |

|---|---|---|---|

| 25-50 | Excellent | None | >1000 |

| 50-100 | Good | Trace HCl loss | 500-1000 |

| 100-150 | Moderate | HCl evolution | 100-500 |

| 150-200 | Fair | Cyclobutane ring opening | 10-100 |

| 200-250 | Poor | CF3 group elimination | 1-10 |

| 250-300 | Decomposition begins | Multiple fragmentation products | 0.1-1 |

| >300 | Rapid decomposition | Complete decomposition | <0.1 |

Solvent Effects on Reaction Kinetics

The reaction kinetics of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride are significantly influenced by solvent polarity, hydrogen bonding capability, and the specific solvation environment provided by different solvent systems. The compound exhibits markedly different reactivity patterns depending on the solvent medium, with polar aprotic solvents generally providing enhanced reaction rates for nucleophilic substitution reactions [17] [18].

In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), nucleophilic substitution reactions proceed with enhanced rates due to the differential solvation of the transition state compared to the ground state. DMSO provides the highest rate enhancement for SN2 reactions, with relative rates reaching 5.1 compared to water as the reference solvent [17] [18]. The selectivity factor in DMSO is also elevated to 1.8, indicating improved discrimination between competing reaction pathways [17].

Protic solvents such as alcohols provide intermediate reactivity, with methanol showing relative rates of 2.3 for SN2 reactions and moderate selectivity factors of 1.2 [17]. The hydrogen bonding interactions between the solvent and the amine functionality can stabilize both the substrate and transition states, leading to more controlled reaction conditions. Ethanol provides slightly lower reactivity (relative rate 1.8) but maintains good selectivity for most synthetic applications [17] [18].

Nonpolar solvents such as toluene and hexane show dramatically reduced reaction rates, with relative rates of 0.8 and 0.3, respectively, compared to water. These solvents are primarily useful for radical reactions where ionic pathways are disfavored, and the selectivity factors drop to 0.9 and 0.7, indicating less discriminating reaction conditions [17] [19].

The solvent polarity index correlates strongly with the observed reaction rates, with higher polarity solvents generally providing faster kinetics for polar reaction mechanisms. This relationship can be utilized to tune reaction selectivity and optimize synthetic protocols for specific transformations [17] [18] [19].

Table 4: Solvent Effects on Reaction Kinetics

| Solvent | Polarity Index | Relative Rate (SN2) | Selectivity Factor | Optimal Applications |

|---|---|---|---|---|

| Water | 10.2 | 1.0 | 1.0 | Hydrolysis reactions |

| Methanol | 5.1 | 2.3 | 1.2 | General synthesis |

| Ethanol | 4.3 | 1.8 | 1.1 | Mild conditions |

| Acetone | 5.1 | 3.4 | 1.4 | Ketone formation |

| DMF | 6.4 | 4.2 | 1.6 | Amide formation |

| DMSO | 7.2 | 5.1 | 1.8 | Difficult substrates |

| Dichloromethane | 3.1 | 2.1 | 1.3 | Halogenation reactions |

| Toluene | 2.4 | 0.8 | 0.9 | Friedel-Crafts reactions |

| Hexane | 0.1 | 0.3 | 0.7 | Radical reactions |

Catalytic Systems for Selective Transformations

The development of catalytic systems for the selective transformation of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride has emerged as a critical area of research, enabling access to diverse molecular architectures with high selectivity and efficiency. Various catalytic approaches have been developed to exploit the unique reactivity patterns of this compound, ranging from traditional metal-catalyzed reactions to modern organocatalytic and enzymatic systems [20] [21].

Palladium-catalyzed cross-coupling reactions represent one of the most versatile approaches for functionalizing the cyclobutane ring system. Pd(PPh3)4 has proven particularly effective for these transformations, providing high selectivity and turnover numbers ranging from 100-1000 under typical reaction conditions of 80-120°C in the presence of base [20]. These reactions enable the formation of carbon-carbon bonds at specific positions on the cyclobutane ring, allowing for the construction of complex molecular frameworks [20].

Ruthenium catalysts, particularly Ru(cod)(cot), have demonstrated exceptional performance in cycloaddition reactions involving the cyclobutane substrate. These catalysts provide excellent selectivity and operate under mild conditions (25-60°C), making them suitable for sensitive substrates. The turnover numbers for these systems range from 50-500, with the catalyst showing remarkable tolerance for the electron-withdrawing trifluoromethyl group [22].

Copper-based catalysts such as Cu(OTf)2 have found application in trifluoromethylation reactions, where additional CF3 groups can be introduced to the cyclobutane framework. These systems operate under mild conditions (0-40°C) and provide good selectivity, though turnover numbers are typically lower (20-200) compared to other catalytic systems [1] [23].

Lewis acid catalysts, including AlCl3, enable Friedel-Crafts type reactions and other electrophilic aromatic substitution processes. These catalysts require anhydrous conditions and operate at temperatures between 0-25°C, providing moderate selectivity with turnover numbers of 10-100 .

Organocatalytic systems have emerged as particularly powerful tools for asymmetric transformations, providing excellent selectivity and high turnover numbers (100-10,000) under mild conditions. These catalysts are especially valuable for enantioselective reactions where the stereochemical outcome is critical [24] [25].

Enzymatic systems, particularly engineered P450 enzymes, have shown remarkable selectivity for hydroxylation reactions of cyclobutane substrates. These biocatalysts operate under physiological conditions (37°C, aqueous media) and provide exceptional turnover numbers (1000-50,000) with outstanding selectivity for specific positions on the cyclobutane ring [21].

Table 5: Catalytic Systems for Selective Transformations

| Catalyst Type | Reaction Type | Selectivity | Operating Conditions | Turnover Number |

|---|---|---|---|---|

| Pd(PPh3)4 | Cross-coupling | High | 80-120°C, base | 100-1000 |

| Ru(cod)(cot) | Cycloaddition | Excellent | 25-60°C, neutral | 50-500 |

| Cu(OTf)2 | Trifluoromethylation | Good | 0-40°C, mild | 20-200 |

| Lewis acids (AlCl3) | Friedel-Crafts | Moderate | 0-25°C, anhydrous | 10-100 |

| Brønsted acids (TfOH) | Protonation/rearrangement | Variable | -20 to 25°C | 5-50 |

| Organocatalysts | Asymmetric synthesis | Excellent | RT, mild conditions | 100-10,000 |

| Photocatalysts (Ir complexes) | Photoredox reactions | Good | RT, light irradiation | 100-1000 |

| Enzymatic (P450) | Selective oxidation | Excellent | 37°C, aqueous | 1000-50,000 |

| Heterogeneous (Pt/C) | Hydrogenation | High | RT-100°C, H2 atmosphere | 1000-10,000 |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant